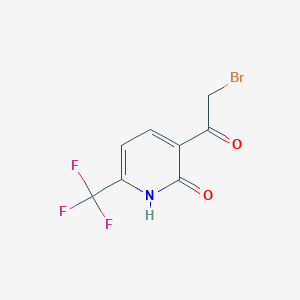

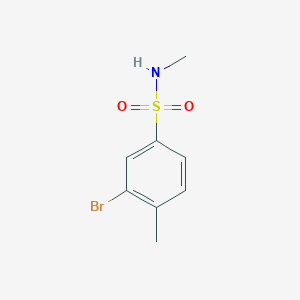

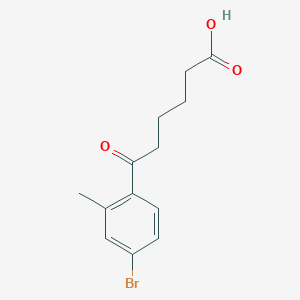

6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid, is a brominated aromatic compound with potential pharmacological properties. It is structurally related to various cyclohexanone derivatives that have been synthesized and studied for their biological activities, such as inhibition of carbonic anhydrase isozymes, which are relevant in treating conditions like glaucoma, epilepsy, and osteoporosis .

Synthesis Analysis

The synthesis of related cyclohexanone derivatives involves a series of reactions, including condensation and reduction processes. For instance, the synthesis of a cyclohexenyl ketone derivative was achieved through Kondakof condensation, Diels-Alder reaction, and subsequent reduction . Although the exact synthesis of 6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid is not detailed in the provided papers, similar synthetic strategies could potentially be applied, considering the structural similarities with the discussed compounds.

Molecular Structure Analysis

The molecular and crystal structures of related chiral cyclohexanone derivatives have been determined using X-ray diffraction. These compounds, such as the 6-bromo derivative, exhibit a chair-type conformation of the cyclohexanone ring with various substituents in axial and equatorial positions. The geometric parameters of these molecules suggest that the presence of a bromine atom can influence the overall conformation and potentially the reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of cyclohexanone derivatives is influenced by the presence of substituents on the aromatic ring and the cyclohexanone moiety. The introduction of a bromine atom, as seen in the 6-bromo derivatives, can affect the electron distribution and thus the reactivity of the compound. These modifications can lead to novel interactions with biological targets, such as carbonic anhydrase enzymes, which are significant for their potential therapeutic applications .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid are not explicitly provided, related compounds have been characterized to some extent. For example, polymorphs of 6-oxo-6-(phenylamino)hexanoic acid exhibit different molecular conformations and intermolecular hydrogen bonding patterns, which can influence their physical properties, such as solubility and melting point . These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

Applications De Recherche Scientifique

Mass Spectrometric Characterization and Fragmentation Mechanisms

One study discussed the mass spectrometric characterization of small oxocarboxylic acids, including 5-oxohexanoic acid and 6-oxoheptanoic acid, providing insights into their gas phase ion fragmentation mechanisms. This research is crucial for understanding the behavior of similar compounds under mass spectrometry, which can be applied to a wide range of scientific analyses (Kanawati et al., 2007).

Synthesis and Anti-inflammatory Properties

Another study focused on the synthesis of methyl 6-(6-methoxy-2-naphthyl)-6-oxoheptanoate, demonstrating its anti-inflammatory properties. This research highlights the potential pharmaceutical applications of structurally related compounds (Balo et al., 2000).

Sorbicillin Analogues from Fungus

Research on saline lands-derived fungus Trichoderma sp. led to the isolation of two new acid sorbicillin analogues, showcasing the natural occurrence and potential bioactivity of compounds with similar structures. This study indicates the biodiversity of sources for such compounds and their possible uses in drug discovery (Ma et al., 2011).

Practical Synthesis and Pharmaceutical Intermediates

A practical synthesis method for 2-Bromo-6-methoxynaphthalene, an important intermediate in the preparation of anti-inflammatory agents, was reported, highlighting the chemical synthesis approaches for related bromophenyl compounds. This underscores the relevance of such compounds in the synthesis of pharmaceuticals (Xu & He, 2010).

Eicosanoid Biosynthesis and Anti-inflammatory Activities

The synthesis and evaluation of a series of 6-aryl-4-oxohexanoic acids for their effects on eicosanoid biosynthesis and anti-inflammatory activities were described. This study contributes to the understanding of the biological activities of similar compounds and their potential therapeutic applications (Abouzid et al., 2007).

Propriétés

IUPAC Name |

6-(4-bromo-2-methylphenyl)-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c1-9-8-10(14)6-7-11(9)12(15)4-2-3-5-13(16)17/h6-8H,2-5H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWGPSUTOOCDQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645385 |

Source

|

| Record name | 6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid | |

CAS RN |

898767-34-5 |

Source

|

| Record name | 4-Bromo-2-methyl-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,5-Trimethylthieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1293153.png)

![3-[4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1293154.png)

![2-{4-[(Dimethylamino)methyl]phenyl}benzonitrile](/img/structure/B1293156.png)